molecular formula C11H16BrN3OS B6448042 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 2640889-50-3

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B6448042
CAS No.: 2640889-50-3
M. Wt: 318.24 g/mol
InChI Key: PKDVZXJHZZEWCQ-UHFFFAOYSA-N
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Description

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that features a brominated pyrimidine ring substituted with a methylsulfanyl group and a dimethylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the brominated pyrimidine coreThe final step involves the coupling of the brominated pyrimidine with 2,6-dimethylmorpholine under suitable reaction conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine
  • 4-[5-fluoro-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine
  • 4-[5-iodo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine

Uniqueness

The uniqueness of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine lies in the specific combination of the bromine and methylsulfanyl groups, which can impart distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3OS/c1-7-5-15(6-8(2)16-7)10-9(12)4-13-11(14-10)17-3/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVZXJHZZEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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